molecular formula C10H15BN2O3 B13356643 (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B13356643
M. Wt: 222.05 g/mol
InChI Key: BHFTXYQDHKLZHJ-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild and can be carried out at room temperature using a borane reagent such as borane-tetrahydrofuran complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial processes to synthesize complex boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

(2-oxo-6-piperidin-2-yl-1H-pyridin-4-yl)boronic acid

InChI

InChI=1S/C10H15BN2O3/c14-10-6-7(11(15)16)5-9(13-10)8-3-1-2-4-12-8/h5-6,8,12,15-16H,1-4H2,(H,13,14)

InChI Key

BHFTXYQDHKLZHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC(=C1)C2CCCCN2)(O)O

Origin of Product

United States

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